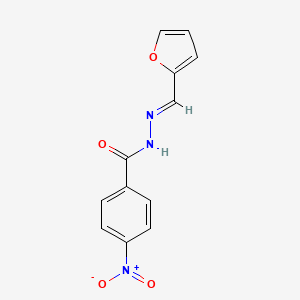![molecular formula C23H23N3O4 B11556139 (3E)-3-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}-N-(naphthalen-1-yl)butanamide](/img/structure/B11556139.png)
(3E)-3-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}-N-(naphthalen-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}-N-(NAPHTHALEN-1-YL)BUTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthalene ring, a methoxyphenoxy group, and an acetamido group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}-N-(NAPHTHALEN-1-YL)BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Methoxyphenoxy Acetamide: This step involves the reaction of 4-methoxyphenol with chloroacetic acid to form 2-(4-methoxyphenoxy)acetic acid, which is then converted to its corresponding acetamide.
Formation of the Naphthyl Butanamide: Naphthalene-1-amine is reacted with butanoyl chloride to form N-(naphthalen-1-yl)butanamide.
Coupling Reaction: The final step involves the coupling of the methoxyphenoxy acetamide with the naphthyl butanamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}-N-(NAPHTHALEN-1-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imino group can be reduced to form an amine.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamido derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3E)-3-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}-N-(NAPHTHALEN-1-YL)BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(3E)-3-{[2-(4-HYDROXYPHENOXY)ACETAMIDO]IMINO}-N-(NAPHTHALEN-1-YL)BUTANAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.
(3E)-3-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}-N-(PHENYL)BUTANAMIDE: Similar structure but with a phenyl group instead of a naphthyl group.
Uniqueness
The presence of the naphthalene ring and the methoxyphenoxy group in (3E)-3-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}-N-(NAPHTHALEN-1-YL)BUTANAMIDE gives it unique chemical properties and potential biological activities that distinguish it from similar compounds. These structural features may enhance its binding affinity to certain molecular targets and improve its stability under various conditions.
Properties
Molecular Formula |
C23H23N3O4 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
(3E)-3-[[2-(4-methoxyphenoxy)acetyl]hydrazinylidene]-N-naphthalen-1-ylbutanamide |
InChI |
InChI=1S/C23H23N3O4/c1-16(25-26-23(28)15-30-19-12-10-18(29-2)11-13-19)14-22(27)24-21-9-5-7-17-6-3-4-8-20(17)21/h3-13H,14-15H2,1-2H3,(H,24,27)(H,26,28)/b25-16+ |
InChI Key |
XZUMUPPYKUEVJK-PCLIKHOPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=C(C=C1)OC)/CC(=O)NC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)OC)CC(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11556056.png)
![(5Z)-5-(2-fluorobenzylidene)-3-{[(3-fluorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B11556065.png)

![2-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B11556103.png)
![4-[(2Z)-2-(3-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11556106.png)
![3-[(2Z)-2-(3-bromobenzylidene)hydrazinyl]-N-(3-chlorophenyl)-3-oxopropanamide](/img/structure/B11556113.png)
![N'-[(1E,2E)-3-[4-(Dimethylamino)phenyl]prop-2-EN-1-ylidene]-2-phenylacetohydrazide](/img/structure/B11556117.png)
![2-bromo-6-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B11556121.png)
![4-bromo-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol](/img/structure/B11556127.png)
![2-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}pyridin-3-ol](/img/structure/B11556133.png)

acetyl}hydrazinylidene)butanamide](/img/structure/B11556141.png)
![4-bromo-2-[(Z)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11556151.png)
![(4Z)-1-(3-chloro-4-fluorophenyl)-4-{[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino}-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B11556157.png)
